2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine
Description
2-Chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at position 2 and a tertiary amine substituent at position 3. The amine group is further substituted with a diethylaminoethyl chain, which confers unique physicochemical and pharmacological properties. Pyrimidine derivatives are critical in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .
Properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-12-9-5-6-13-10(11)14-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGBPSGYQNONER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine typically starts from a chlorinated pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes selective substitution reactions. The key synthetic steps involve:
- Starting Material Preparation: Use of 2,4-dichloropyrimidine as the core scaffold.
- Selective Amination: Introduction of amino substituents at the 4-position of the pyrimidine ring via nucleophilic aromatic substitution.
- Side Chain Attachment: Coupling of the 2-(diethylamino)ethyl moiety through nucleophilic substitution or amination reactions.
This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for regioselective functionalization.
Detailed Synthetic Route
A representative synthetic pathway is as follows:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Chloropyrimidine activation | Starting with 2,4-dichloropyrimidine | Provides reactive sites for substitution |
| 2 | Selective substitution at 4-position | Treatment with 2-(diethylamino)ethylamine or related amines under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO at elevated temperature (~90°C) | Formation of this compound |
| 3 | Purification and isolation | Standard purification techniques such as recrystallization or chromatography | Pure target compound |
This method exploits the higher nucleophilicity of the aminoethyl side chain to displace the chlorine atom at the 4-position, while the chlorine at the 2-position remains intact due to steric and electronic factors.
Alternative Synthetic Approaches
Some advanced synthetic strategies involve:
- Use of intermediates such as 4-amino-pyrimidine derivatives: These intermediates can be further functionalized by alkylation or acylation to introduce the diethylaminoethyl side chain.
- Stepwise substitution and reduction: In some protocols, nitro-substituted pyrimidines are first synthesized and then reduced to amines, followed by side chain attachment.
- Catalyst-assisted reactions: Lewis acids like AlCl₃ have been employed to facilitate substitution reactions on pyrimidine rings in related compound syntheses, though specific data for this compound is limited.
Research Findings and Data Summary
While direct detailed experimental data on the synthesis of this compound is limited in open literature, related pyrimidine derivatives have been synthesized and characterized extensively. Key insights include:
- Reactivity: The chlorine at the 4-position of pyrimidine is more susceptible to nucleophilic substitution than the 2-position chlorine, enabling selective functionalization.
- Side Chain Effects: Incorporation of the diethylaminoethyl side chain imparts increased steric hindrance and modifies biological activity, making this substitution crucial for targeted applications.
- Biological Relevance: Compounds with similar pyrimidine cores and aminoalkyl side chains have shown promising anti-inflammatory and pharmacological activities, suggesting the importance of precise synthetic control for activity optimization.
Comparative Table of Related Pyrimidine Derivatives and Their Preparation
| Compound | Key Structural Feature | Preparation Highlights | Biological/Functional Notes |
|---|---|---|---|
| This compound | Chlorine at 2-position, diethylaminoethyl at 4-position | Nucleophilic substitution on 2,4-dichloropyrimidine with diethylaminoethylamine | Unique chemical reactivity; medicinal chemistry applications |
| 6-amino-pyrimidine derivatives | Amino substitution on pyrimidine ring | Reduction of nitro groups followed by amination | Varied biological activities, including anti-inflammatory |
| N-(2,6-Dimethylphenyl)chloroacetamide | Aromatic ring substitution | Aromatic substitution reactions | Different reactivity due to aromaticity |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Research indicates that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation, such as acute lung injury and other respiratory disorders.
Case Study: Anti-inflammatory Activity
A study exploring the synthesis of pyrimidine derivatives showed that compounds similar to 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine effectively inhibited inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells. This suggests that derivatives of this compound could play a role in developing treatments for inflammatory diseases .
Pharmacology
In pharmacological research, the compound has been evaluated for its interaction with various biological targets. Its structure allows it to potentially act on neurotransmitter receptors, making it a candidate for addressing conditions like anxiety or nausea through dual receptor antagonism .
Table 1: Biological Activities of this compound
| Activity Type | Description | Potential Application |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and IL-8 production | Treatment of respiratory diseases |
| Receptor Antagonism | Interaction with dopamine and serotonin receptors | Anti-nausea medications |
| Cytotoxicity | Evaluation against cancer cell lines | Cancer therapy research |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The chlorination at the second position of the pyrimidine ring is crucial for its reactivity and biological activity. The presence of the diethylamino group enhances solubility and bioavailability, which are essential for pharmacological efficacy.
Future Research Directions
Future studies should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile of the compound.
- Formulation Development : Exploring various delivery methods to enhance the bioavailability of this compound in clinical settings.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 4 of the pyrimidine ring significantly influences solubility, stability, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- The diethylaminoethyl group in the target compound provides better solubility than bulky alkyl groups (e.g., isopropyl) due to its polar tertiary amine .
- Smaller substituents (e.g., methyl or ethyl) exhibit moderate solubility but lack the hydrogen-bonding capacity of tertiary amines .
- Dimethylamine at both positions 2 and 4 (as in ) enhances solubility further due to increased polarity .
Kinase Inhibition
- Target Compound: The diethylaminoethyl group may enhance binding to kinase active sites through electrostatic interactions, similar to CDK2 inhibitors in .
- : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrated antibacterial and antifungal activity, suggesting pyrimidines with aromatic substituents target microbial enzymes .
Antimicrobial Activity
- : 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine includes a methylthio group, which may improve membrane penetration due to its lipophilic character, contrasting with the hydrophilic diethylaminoethyl chain .
Crystallographic and Stability Analysis
- : Pyrimidine derivatives often form hydrogen-bonded networks. The diethylaminoethyl group in the target compound may reduce crystal packing efficiency compared to simpler amines .
- : Intramolecular N–H⋯N hydrogen bonds in fluorophenyl-substituted pyrimidines stabilize their conformation, a feature absent in tertiary amines like the target compound .
Biological Activity
2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including its potential as an anti-inflammatory, antiviral, and anticancer agent, alongside relevant structure-activity relationship (SAR) studies and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a pyrimidine core with a diethylamino substituent, which is believed to play a critical role in its biological activity. The presence of the chlorine atom at the 2-position enhances the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties. In one study, various derivatives were screened for their ability to inhibit viral replication. The compound demonstrated effective inhibition against Enterovirus D68 (EV-D68), with an EC50 value indicating potent antiviral activity (specific numerical values were not provided in the sources) .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays showed that it can induce apoptosis in cancer cell lines, notably MDA-MB-231 breast cancer cells. The mechanism involves the activation of apoptotic pathways, leading to increased annexin V-FITC positivity in treated cells .
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through enzyme-linked immunosorbent assays (ELISA), which measured the release of inflammatory cytokines such as IL-6 and IL-8 in LPS-induced models. The compound effectively reduced cytokine levels, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the pyrimidine ring significantly affect biological activity.
| Substituent Position | Modification Type | Biological Effect |
|---|---|---|
| C2 | Diethylamino group | Enhanced binding affinity and selectivity |
| C4 | Chlorine vs. other halogens | Varied potency against different targets |
| C6 | Alkyl vs. aryl groups | Impact on solubility and cellular uptake |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Antiviral Efficacy : In a controlled study involving RD cells infected with EV-D68, treatment with this compound led to significant improvements in cell viability compared to untreated controls .
- Cancer Cell Apoptosis : A study focusing on breast cancer cells demonstrated that treatment with this compound resulted in a notable increase in apoptotic markers, indicating its potential use as a therapeutic agent for cancer treatment .
- Inflammatory Response Modulation : In models of inflammation induced by LPS, the compound effectively reduced pro-inflammatory cytokine levels, showcasing its potential application in treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach is the alkylation of 2-chloropyrimidin-4-amine derivatives with diethylaminoethyl halides under basic conditions. For example, reaction conditions may include using potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures product isolation .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
Molecular docking studies can predict binding affinities to target proteins (e.g., enzymes or receptors). Using software such as AutoDock Vina, researchers dock the compound into the active site of a protein (e.g., kinase or antimicrobial targets). Key steps include:
- Preparation: Optimize the compound’s 3D structure (e.g., using Gaussian for DFT optimization) and retrieve the target protein’s crystal structure from the PDB.
- Docking Parameters: Set grid boxes to cover the active site and validate protocols with co-crystallized ligands.
- Analysis: Compare binding energies (ΔG) and hydrogen-bonding interactions with known inhibitors. For example, analogs with pyrimidine cores have shown affinity for kinase targets in docking studies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the diethylaminoethyl side chain (e.g., δ ~2.5–3.5 ppm for CH₂ groups) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
- X-ray Crystallography: Resolves the solid-state structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds between the amine and chloro groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from variations in:
- Purity: Impurities (e.g., residual solvents or byproducts) can skew activity. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Standardize protocols (e.g., cell viability assays using consistent cell lines and incubation times).
- Structural Analogues: Compare activity with derivatives (e.g., replacing the diethylamino group with morpholine) to identify critical pharmacophores .
Advanced: What strategies optimize regioselectivity during N-alkylation of pyrimidine amines?
Methodological Answer:
Regioselectivity is influenced by:
- Base Selection: Sterically hindered bases (e.g., DIPEA) favor alkylation at the less hindered amine site.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the target amine.
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions. For example, selective alkylation of pyrimidin-4-amine over pyrimidin-2-amine positions has been achieved using tert-butyloxycarbonyl (Boc) protection .
Basic: What structural features influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Chloro Substituent: Acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization .
- Diethylaminoethyl Side Chain: Enhances solubility in aqueous media and may facilitate interactions with charged residues in target proteins (e.g., ATP-binding pockets in kinases) .
Advanced: How does the compound’s solid-state structure impact solubility and bioavailability?
Methodological Answer:
Crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions between pyrimidine amines) affect solubility. For instance, tight packing in the crystal lattice may reduce dissolution rates. Techniques like salt formation (e.g., HCl salts) or co-crystallization with succinic acid can improve bioavailability by disrupting intermolecular interactions .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the diethylamino group.
- Light Sensitivity: Protect from UV light to avoid degradation of the pyrimidine ring.
- Moisture Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloro substituent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
